Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate
Overview
Description
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate can be achieved through several methods. One practical synthesis involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system, which is crucial for the compound’s biological activity.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out on a multikilogram scale. The process involves the use of cation-exchange resins and other specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation . By inhibiting this enzyme, the compound can modulate these cellular activities, making it useful in the treatment of diseases like hypertension and glaucoma.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate include:
- Tert-Butyl 2-Methyl-1,4-Diazepane-1-Carboxylate
- 1-(Tert-Butoxycarbonyl)-1,4-Diazepane-5-Carboxylic Acid
- 1-(1,4-Diazepan-1-yl)ethanone
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and its role as a key intermediate in the synthesis of Rho-kinase inhibitors. This unique structure imparts distinct biological activities and makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFCUXOVITPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-35-4 | |
Record name | tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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